molecular formula C20H25N5O4 B2427066 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1286703-95-4

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2427066
CAS No.: 1286703-95-4
M. Wt: 399.451
InChI Key: OADQHQDQYSKCEW-UHFFFAOYSA-N
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Description

The compound “2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a type of heterocyclic compound . This compound is related to α2-Adrenoceptor subtype C (alpha-2C) antagonists, which are used in the treatment and/or prophylaxis of sleep-related breathing disorders .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds featuring pyrazole-acetamide derivatives have been synthesized and utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes, through hydrogen bonding, form supramolecular architectures with significant antioxidant activity, as determined by various in vitro assays. This research underlines the potential of pyrazole-acetamide derivatives in developing coordination complexes with promising antioxidant properties (Chkirate et al., 2019).

Synthetic Applications

The synthetic versatility of compounds containing similar functional groups to the target compound has been demonstrated through the synthesis of novel compounds with potential biological activities. For instance, derivatives of hydantoin have been synthesized, showcasing a methodological approach to creating novel dipeptide mimetics. These compounds have been characterized by various spectroscopic techniques, hinting at their potential for further biological evaluation (Todorov & Naydenova, 2010).

Anticancer and Biological Activities

Benzofuran derivatives, similar to the dioxin motif in the query compound, have been explored for their anticancer activities. A study synthesizing novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory and potential anticancer activities. This demonstrates the applicability of structurally similar compounds in developing therapeutics with anti-inflammatory and anticancer properties (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-14-11-15(2)25(22-14)6-5-21-19(26)13-23-7-8-24(20(23)27)16-3-4-17-18(12-16)29-10-9-28-17/h3-4,11-12H,5-10,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADQHQDQYSKCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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